1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
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Description
1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.438. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a dibenzo[b,f][1,4]oxazepin core, which is known for its various biological activities. The presence of the methoxyphenethyl group enhances its lipophilicity, potentially improving its bioavailability. The structural formula is represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of dibenzo[b,f][1,4]oxazepin compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens. Research involving similar oxazepin derivatives has reported effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that oxazepin derivatives may possess neuroprotective effects. Studies have shown that these compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in cancer progression and microbial resistance.
- Modulation of Signal Transduction Pathways : The ability to interact with specific receptors or signaling pathways contributes to its anticancer and neuroprotective effects.
Case Studies
- Anticancer Study : A study on a related oxazepin derivative showed an IC50 value of 15 µM against human breast cancer cells (MCF-7) after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining .
- Antimicrobial Efficacy : A recent investigation reported that a structurally similar compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial properties .
Research Findings Summary Table
Study Focus | Compound Tested | Biological Activity | Key Findings |
---|---|---|---|
Anticancer | Dibenzo[b,f][1,4]oxazepin derivative | Induces apoptosis | IC50 = 15 µM in MCF-7 cells |
Antimicrobial | Similar oxazepin | Bactericidal | MIC = 32 µg/mL against S. aureus |
Neuroprotection | Oxazepin derivative | Reduces neuroinflammation | Protects neuronal cells from oxidative stress |
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-29-17-9-6-15(7-10-17)12-13-24-23(28)25-16-8-11-20-18(14-16)22(27)26-19-4-2-3-5-21(19)30-20/h2-11,14H,12-13H2,1H3,(H,26,27)(H2,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJXJRMMSHEIMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.